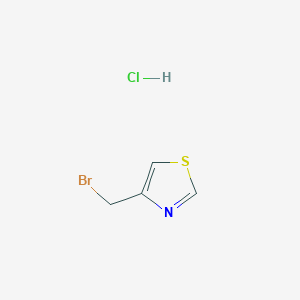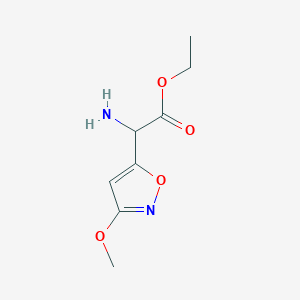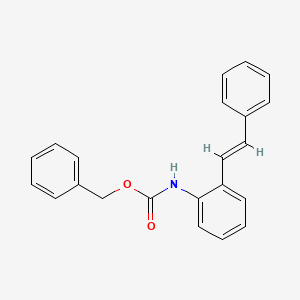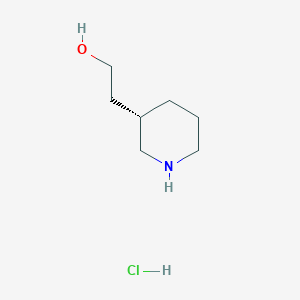
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₅H₂₆O
Molecular Weight: 222.37 g/mol
IUPAC Name: (1R,4S,4aR,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol
Métodos De Preparación
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield different stereoisomers or derivatives.
Substitution: Substituent modifications may occur at the isopropyl group or the hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and stereochemistry.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Synthesis: Researchers study this compound for its chiral properties and as a building block for other chiral molecules.
Natural Product Chemistry: It may be a precursor or intermediate in the synthesis of natural products.
Pharmacology: Investigating its potential as a drug candidate due to its unique structure.
Biological Activity: Assessing its effects on biological systems.
Flavor and Fragrance Industry: Some derivatives of this compound contribute to fragrances and flavors.
Mecanismo De Acción
The exact mechanism of action remains elusive. it likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
While “(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is relatively rare, let’s highlight some similar compounds:
- τ-Muurolol
- α-Cadinol
- Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m1/s1 |
Clave InChI |
GJZCADDNXVAAME-KSBSHMNSSA-N |
SMILES isomérico |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1C)O)O)O |
SMILES canónico |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)

![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)




